N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522900
InChI: InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13)
SMILES:
Molecular Formula: C6H9N7O
Molecular Weight: 195.18 g/mol

N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC16522900

Molecular Formula: C6H9N7O

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C6H9N7O
Molecular Weight 195.18 g/mol
IUPAC Name N-(3-azidopropyl)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13)
Standard InChI Key HSQGTFDSBVZPKO-UHFFFAOYSA-N
Canonical SMILES C1=NNN=C1C(=O)NCCCN=[N+]=[N-]

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Azidopropyl)-1H-1,2,3-triazole-4-carboxamide features a 1,4-disubstituted 1,2,3-triazole ring, with a 3-azidopropyl group at the N1 position and a carboxamide moiety at the C4 position (Fig. 1). The regioselectivity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures the 1,4-disubstitution pattern, as observed in analogous triazole syntheses .

Molecular Formula: C₆H₁₁N₇O
Molecular Weight: 213.21 g/mol
Key Functional Groups:

  • Azide (–N₃): Enables further click chemistry modifications (e.g., Staudinger ligation).

  • Carboxamide (–CONH₂): Enhances solubility and facilitates hydrogen bonding with biological targets.

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is synthesized via CuAAC, a cornerstone of click chemistry, using the following reactants:

  • Azide Component: 3-Azidopropylamine (CH₂CH₂CH₂N₃).

  • Alkyne Component: Propiolamide (HC≡C–CONH₂).

Procedure:

  • Reaction Conditions: A mixture of 3-azidopropylamine (1.2 eq) and propiolamide (1 eq) is stirred in water with CuSO₄·5H₂O (1 mol%) and sodium ascorbate (5 mol%) at room temperature for 8–12 hours .

  • Workup: The crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (hexane/ethyl acetate) .

Yield: 85–92% (based on analogous triazole syntheses) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (300 MHz, CDCl₃):

  • Triazole proton: δ 8.15 ppm (s, 1H, H-triazole) .

  • Azidopropyl chain:

    • δ 3.40 ppm (t, 2H, J = 6.6 Hz, CH₂–N₃).

    • δ 1.80–1.60 ppm (m, 2H, CH₂–CH₂–CH₂).

  • Carboxamide: δ 6.20 ppm (br s, 1H, NH), δ 5.90 ppm (br s, 1H, NH) .

13C NMR:

  • Triazole C4: δ 145.1 ppm.

  • Carboxamide carbonyl: δ 165.8 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Azide (–N₃): 2105 cm⁻¹ (strong).

  • Amide (–CONH₂): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend) .

High-Resolution Mass Spectrometry (HRMS)

[M+H]⁺: m/z 214.1201 (calculated: 214.1198) .

Biological Activity and Applications

Bioconjugation and Drug Delivery

The azide group permits bioorthogonal reactions with alkynes or phosphines, making this compound a versatile linker for:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads.

  • Polymer Therapeutics: Functionalization of PEG or dendrimers.

Future Directions

  • Activity Screening: Evaluate antiproliferative effects against NCI-60 cancer cell lines.

  • Docking Studies: Investigate interactions with MMP-2/9 or tubulin using AutoDock Vina .

  • Synthetic Optimization: Explore one-step methodologies inspired by α-ketoester-azide reactions .

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